molecular formula C14H21NO4 B2902432 tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate CAS No. 1824344-49-1

tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate

Cat. No.: B2902432
CAS No.: 1824344-49-1
M. Wt: 267.325
InChI Key: WEIHMMMBXBQYNT-UHFFFAOYSA-N
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Description

tert-Butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate is a carbamate-protected amine derivative featuring a phenylpropanolamine backbone with vicinal diol functionality. This compound is structurally characterized by a tert-butoxycarbonyl (Boc) group attached to a secondary amine, which serves as a protective group in organic synthesis. The presence of hydroxyl groups at positions 1 and 3, along with the phenyl substituent, confers unique physicochemical properties, making it a versatile intermediate in pharmaceutical and chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)12(17)10-7-5-4-6-8-10/h4-8,11-12,16-17H,9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIHMMMBXBQYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions are usually mild, and the process can be conducted at room temperature.

Chemical Reactions Analysis

tert-Butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations

The compound’s key structural differentiators include:

  • Backbone: A phenylpropanolamine core with 1,3-dihydroxy substitution, contrasting with cycloalkyl (e.g., cyclopentyl, bicyclo[2.2.2]octane) or heterocyclic (e.g., piperidine, azabicyclo) backbones in analogs .
  • Substituents : The phenyl group and hydroxyls distinguish it from fluorinated (e.g., 4-fluoropiperidinyl) or alkyl-substituted (e.g., methylpiperidinyl) carbamates .
  • Stereochemistry : Unlike many analogs with defined stereocenters (e.g., cis/trans cyclopentyl or (3R,4R)-fluoropiperidinyl derivatives), the configuration of hydroxyls and the phenyl group in this compound may influence its reactivity and biological interactions .

Physicochemical Properties

A comparison of key properties is summarized below:

Compound Name CAS No. Molecular Formula Molecular Weight LogP Key Features Reference
tert-Butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate N/A C₁₄H₂₁NO₄ (estimated) ~267.3 (estimated) ~1.5 (estimated) Phenylpropanolamine backbone, vicinal diol N/A
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate 154737-89-0 C₁₁H₂₁NO₃ 215.29 1.2 Cyclopentyl backbone, cis-diol
tert-Butyl [(1S)-1-phenylprop-2-en-1-yl]imidocarbonate 93101-66-7 C₁₄H₁₇NO₂ 233.14 3.83 Allyl-phenyl group, high lipophilicity
tert-Butyl N-(1-hydroxy-3-methyl-1,1-diphenylbutan-2-yl)carbamate 93101-66-7 C₂₂H₂₉NO₃ 359.47 ~4.5 (estimated) Diphenyl substitution, branched alkyl chain
tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate 1393524-00-9 C₈H₁₄F₃NO₃ 229.20 0.8 Trifluoromethyl group, enhanced electronegativity

Key Observations :

  • Lipophilicity: The phenylpropanolamine derivative (estimated LogP ~1.5) is less lipophilic than diphenyl analogs (LogP ~4.5) but more hydrophilic than fluorinated or bicyclic carbamates .
  • Hydrogen Bonding: Vicinal hydroxyls enhance water solubility and hydrogen-bonding capacity compared to mono-hydroxyl or non-polar analogs .

Biological Activity

tert-butyl N-(1,3-dihydroxy-1-phenylpropan-2-yl)carbamate, also referred to as Boc-D-threo-3-phenylserinol, is a carbamate derivative with significant biological activity. Its unique structure, featuring a tert-butyl group and a chiral center with hydroxyl and phenyl groups, allows it to interact with various biological targets. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

PropertyValue
Molecular Formula C14H21NO4
Molecular Weight 267.32 g/mol
IUPAC Name tert-butyl N-[(1R,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate
Appearance Pale yellow syrup

The biological activity of this compound primarily arises from the hydrolysis of its carbamate moiety. This hydrolysis can be catalyzed by enzymes such as esterases, leading to the release of active amines or alcohols that can interact with various molecular targets including enzymes and receptors.

Enzyme Interaction

The compound has been shown to inhibit enzyme activity by binding to either the active site or allosteric sites. This modulation can influence various biological processes, making it a valuable compound in biochemical studies aimed at understanding enzyme-substrate interactions and metabolic pathways.

Biological Applications

  • Medicinal Chemistry :
    • As a potential prodrug, this compound is being investigated for its ability to release active pharmacological agents upon hydrolysis. This property is particularly useful in designing drugs with improved bioavailability and targeted action .
  • Organic Synthesis :
    • The compound serves as a protecting group for amines and alcohols during peptide synthesis. This application is crucial for the synthesis of complex biomolecules where selective protection is necessary.
  • Research Tool :
    • In biochemical research, it is utilized to study enzyme kinetics and metabolic pathways due to its ability to interact specifically with various enzymes.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited the activity of a specific esterase. The inhibition was characterized by a decrease in substrate turnover rates, indicating that the compound binds competitively at the enzyme's active site.

Case Study 2: Prodrug Development

Research focused on the synthesis and evaluation of this compound as a prodrug revealed that upon enzymatic hydrolysis, it released an active amine capable of modulating receptor activity in vitro. This finding suggests potential therapeutic applications in drug design where controlled release is advantageous.

Q & A

Q. How do conflicting crystallographic data (e.g., bond angles vs. DFT calculations) impact structural interpretations?

  • Resolution : Perform multipole refinement (Hansen-Coppens model) in SHELXL to address electron density discrepancies. Compare with DFT-optimized geometries (B3LYP/6-31G*) .

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